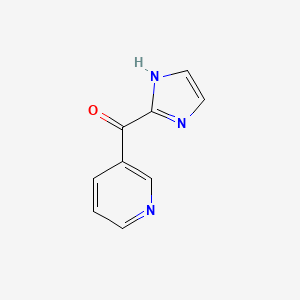

3-(1H-imidazole-2-carbonyl)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1H-imidazol-2-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-8(9-11-4-5-12-9)7-2-1-3-10-6-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBSMRSSNMUEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428072 | |

| Record name | 1H-imidazol-2-yl(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890094-97-0 | |

| Record name | 1H-imidazol-2-yl(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR, 13C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-(1H-imidazole-2-carbonyl)pyridine. Through 1H NMR, 13C NMR, and various 2D NMR experiments, a complete assignment of proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the pyridine (B92270) ring, distinct signals are observed for the protons at different positions. Similarly, the imidazole (B134444) ring protons and the N-H proton exhibit characteristic chemical shifts. The coupling patterns between adjacent protons (spin-spin coupling) further aid in the assignment of these signals. In a typical ¹H NMR spectrum, the protons of the pyridine ring appear in the aromatic region, while the imidazole protons also resonate in this downfield area due to the aromatic nature of the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical shifts of each carbon atom in the molecule. The carbonyl carbon of the ketone linker is typically observed at a significantly downfield chemical shift. The carbon atoms of the pyridine and imidazole rings appear at distinct resonances, which can be assigned based on their electronic environment and through correlation with the proton spectrum using 2D NMR techniques.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the pyridine and imidazole rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the pyridine ring, the carbonyl group, and the imidazole ring.

Interactive Table: Representative NMR Data for Imidazole and Pyridine Moieties

| Nucleus | Ring System | Position | Chemical Shift Range (ppm) | Notes |

| ¹H | Imidazole | H-2 | ~7.7-7.9 | Often a singlet. jocpr.com |

| ¹H | Imidazole | H-4, H-5 | ~7.1 | May appear as a single signal or two distinct signals depending on symmetry. jocpr.comchemicalbook.com |

| ¹H | Pyridine | H-2, H-6 | ~8.5-8.7 | Most deshielded pyridine protons due to proximity to nitrogen. ipb.pt |

| ¹H | Pyridine | H-3, H-5 | ~7.3-7.8 | |

| ¹H | Pyridine | H-4 | ~7.7-7.8 | |

| ¹³C | Imidazole | C-2 | ~135-145 | |

| ¹³C | Imidazole | C-4, C-5 | ~121-122 | |

| ¹³C | Pyridine | C-2, C-6 | ~149-150 | ipb.pt |

| ¹³C | Pyridine | C-3, C-5 | ~123-124 | ipb.pt |

| ¹³C | Pyridine | C-4 | ~135-136 | ipb.pt |

| ¹³C | Carbonyl | C=O | ~170-190 | The exact shift depends on the electronic environment. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by several key absorption bands:

N-H Stretch: A broad absorption band is typically observed in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration of the imidazole ring.

C=O Stretch: A strong, sharp absorption band appears in the range of 1650-1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ketone group.

C=N and C=C Stretches: The aromatic rings (pyridine and imidazole) exhibit characteristic C=N and C=C stretching vibrations in the region of 1400-1600 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

The precise positions of these bands can provide further information about the molecular structure and intermolecular interactions, such as hydrogen bonding involving the N-H and carbonyl groups.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Imidazole N-H | Stretching | 3200-3400 | Medium to Broad |

| Carbonyl C=O | Stretching | 1650-1700 | Strong, Sharp |

| Aromatic C=N/C=C | Stretching | 1400-1600 | Medium to Strong |

| Aromatic C-H | Stretching | >3000 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electrospray ionization (ESI) is a soft ionization technique commonly employed for this type of molecule, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to its protonated molecular ion. The exact mass of this ion can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) can be used to further investigate the structure. In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule. Common fragmentation pathways for this compound might include:

Cleavage of the bond between the carbonyl group and the pyridine ring.

Cleavage of the bond between the carbonyl group and the imidazole ring.

Loss of small neutral molecules such as CO.

The analysis of these fragmentation patterns helps to confirm the proposed structure of this compound.

Interactive Table: Predicted ESI-MS Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₉H₈N₃O⁺ | 174.0662 | Protonated molecular ion. uni.lu |

| [M+Na]⁺ | C₉H₇N₃ONa⁺ | 196.0481 | Sodium adduct of the molecular ion. uni.lu |

| [M-H]⁻ | C₉H₆N₃O⁻ | 172.0516 | Deprotonated molecular ion. uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions associated with the aromatic pyridine and imidazole rings, as well as the carbonyl group. youtube.com

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system formed by the pyridine and imidazole rings linked by the carbonyl group will influence the wavelength of these absorptions.

n → π transitions:* These are generally lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.

The solvent used for the analysis can influence the position and intensity of these absorption bands.

Interactive Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | Pyridine ring, Imidazole ring | 200 - 300 | High |

| n → π | Carbonyl group, Nitrogen atoms | 300 - 400 | Low |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the positions of all atoms.

A successful single-crystal X-ray diffraction study would provide highly accurate data on:

Bond lengths and angles: Confirming the covalent structure of the molecule.

Conformation: Determining the relative orientation of the pyridine and imidazole rings with respect to the carbonyl linker.

Supramolecular interactions: Revealing intermolecular interactions such as hydrogen bonds (e.g., between the imidazole N-H and the carbonyl oxygen or a nitrogen atom of a neighboring molecule) and π-π stacking interactions between the aromatic rings. These interactions govern the packing of the molecules in the crystal lattice.

The structural information obtained from X-ray crystallography is invaluable for understanding the solid-state properties of the compound and for correlating its structure with its physical and chemical properties.

Interactive Table: Key Parameters from a Hypothetical X-ray Crystallography Study

| Parameter | Description | Significance |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Describes the fundamental packing arrangement. |

| Space Group | The set of symmetry operations for the crystal. | Provides detailed information about the symmetry within the unit cell. |

| Bond Lengths | The distances between bonded atoms. | Confirms the covalent structure and can indicate bond order. |

| Bond Angles | The angles between adjacent bonds. | Defines the geometry around each atom. |

| Torsion Angles | The dihedral angles between planes defined by bonded atoms. | Describes the conformation of the molecule, particularly the rotation around single bonds. |

| Hydrogen Bonding | The presence and geometry of hydrogen bonds. | Key to understanding intermolecular forces and crystal packing. |

| π-π Stacking | The presence and geometry of interactions between aromatic rings. | Another important intermolecular force influencing the solid-state structure. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a sample of this compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the molecular formula (C₉H₇N₃O).

A close agreement between the experimental and calculated values provides strong evidence for the purity and the correct elemental composition of the synthesized compound. This technique is often used in conjunction with other spectroscopic methods to provide a complete and unambiguous characterization of the molecule.

Interactive Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 62.42 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.08 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 24.26 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.24 |

| Total | 20 | 173.175 | 100.00 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in understanding the molecular geometry and electronic properties of imidazole (B134444) and pyridine-containing compounds. researchgate.netresearchgate.netwu.ac.th These methods provide a foundational understanding of the molecule's intrinsic characteristics.

Conformational analysis of similar formamidine (B1211174) derivatives has demonstrated a preference for an anti-conformation between the pyridine (B92270) and imino nitrogen lone pairs. rsc.org For 3-(1H-imidazole-2-carbonyl)pyridine , the rotational barrier around the single bonds connecting the heterocyclic rings to the carbonyl group would define the conformational landscape. The most stable conformer is likely one that minimizes steric hindrance while maximizing favorable electronic interactions. Computational studies on related pyridinecarboxaldehydes have also highlighted the influence of the substituent position on the ring in determining reactivity and conformation. nih.gov

| Parameter | Predicted Value Range | Methodology |

|---|---|---|

| Dihedral Angle (Py-C-C=O) | Variable, dependent on conformer | DFT (e.g., B3LYP/6-31G) |

| Dihedral Angle (Im-C-C=O) | Variable, dependent on conformer | DFT (e.g., B3LYP/6-31G) |

| Bond Length (C=O) | ~1.22 Å | DFT |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. nih.govscirp.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govirjweb.com

For imidazole derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO may be distributed over the more electron-deficient regions of the molecule. irjweb.com In This compound , the pyridine ring and the carbonyl group are expected to influence the electronic distribution. Theoretical studies on similar compounds have shown that the HOMO-LUMO gap can be tuned by substituents. nih.gov The analysis of frontier orbitals helps in understanding the charge transfer interactions that can occur within the molecule, which is crucial for its bioactivity. scirp.org

| Parameter | Calculated Value (eV) - Representative | Significance |

|---|---|---|

| EHOMO | -6.3 to -6.6 | Electron-donating ability |

| ELUMO | -1.8 to -2.6 | Electron-accepting ability |

| Energy Gap (ΔE) | ~4.0 to 4.5 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For This compound , the nitrogen atoms of both the imidazole and pyridine rings, as well as the oxygen atom of the carbonyl group, are expected to be regions of negative electrostatic potential. researchgate.net Conversely, the hydrogen atoms attached to the rings and the carbon atom of the carbonyl group are likely to be areas of positive potential. Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of This compound as a biologically active agent, molecular docking and dynamics simulations are employed. These computational techniques predict how a ligand might bind to a biological macromolecule, such as a protein or enzyme. nih.govresearchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net The process involves placing the ligand in various conformations within the active site of the target protein and scoring the resulting poses based on their binding energy. researchgate.net

For imidazole-based compounds, molecular docking studies have been performed against various biological targets, including enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase and protein kinases. nih.govresearchgate.net These studies reveal that the imidazole moiety can act as a crucial pharmacophore, participating in key interactions with the active site residues of the protein. nih.gov The predicted binding affinity, often expressed as a binding energy or inhibition constant, provides an estimate of the ligand's potency. researchgate.net

| Target Protein (Example) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -7.0 to -9.0 | LEU, LYS, ASP, PHE |

| GlcN-6-P synthase | -6.0 to -8.0 | SER, GLY, ALA, VAL |

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. Molecular dynamics simulations can provide detailed insights into these interactions over time, revealing the dynamic nature of the binding. nih.gov

For This compound , several types of non-covalent interactions are anticipated. The nitrogen atoms of the imidazole and pyridine rings, as well as the carbonyl oxygen, can act as hydrogen bond acceptors, while the N-H group of the imidazole can serve as a hydrogen bond donor. cardiff.ac.uk Furthermore, the aromatic nature of both the imidazole and pyridine rings allows for the formation of π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. cardiff.ac.uk These interactions are fundamental to the stability and specificity of ligand binding.

Theoretical Structure-Activity Relationship (SAR) Derivation

While specific theoretical structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from computational and SAR studies of structurally analogous compounds. One such related class of compounds is the 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones, which have been investigated as inhibitors of the insulin-like growth factor 1-receptor (IGF-1R). nih.gov

The core structure, featuring an imidazole (or benzimidazole) ring linked to a pyridine ring, serves as a critical scaffold for biological activity. Theoretical SAR derivation for such systems often focuses on how modifications to different parts of the molecule affect its binding affinity and efficacy. Key aspects of these theoretical derivations include the electronic properties of the heterocyclic rings, the nature and position of substituents, and the conformational flexibility of the molecule.

A theoretical SAR study would typically involve the following steps:

Conformational Analysis: Identifying the low-energy conformations of the parent molecule.

Pharmacophore Modeling: Determining the key electronic and steric features required for biological activity. This includes identifying hydrogen bond donors/acceptors and hydrophobic regions.

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties (e.g., partial charges, HOMO/LUMO energies) for a series of virtual analogues.

QSAR Model Development: Correlating the calculated molecular descriptors with known biological activities (if available) to create a predictive model.

Based on the principles from related compounds, a hypothetical SAR for this compound could be derived, as summarized in the table below.

| Molecular Feature | Hypothetical Modification | Predicted Impact on Activity | Rationale |

| Imidazole N-H | Substitution of the proton | Potential decrease in activity | The N-H group can act as a crucial hydrogen bond donor in receptor binding. |

| Pyridine Nitrogen | Introduction of substituents at adjacent positions | Modulation of basicity and steric profile | Altering the pKa and steric environment can affect receptor interaction and solubility. |

| Carbonyl Linker | Modification to an alternative linker (e.g., methylene) | Change in conformational freedom and electronic properties | The carbonyl group is a polar, planar linker that can act as a hydrogen bond acceptor. |

| Substituents on Pyridine Ring | Addition of electron-donating or withdrawing groups | Alteration of the molecule's overall electron density and binding properties | As seen in related series, substitutions can significantly enhance potency. nih.gov |

| Substituents on Imidazole Ring | Addition of small alkyl or halogen groups | Fine-tuning of lipophilicity and steric interactions | Can improve membrane permeability and optimize binding pocket fit. |

This table presents a theoretical derivation based on established principles and findings from structurally related compounds.

Tautomerism and Isomerization Pathways of Imidazole-Pyridine Systems

The imidazole-pyridine system of this compound is subject to various forms of isomerism, including tautomerism and rotational isomerism, which can be investigated using computational methods.

Tautomerism:

The imidazole ring itself is capable of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. In a standalone imidazole, these two forms are degenerate. However, in an unsymmetrically substituted imidazole like this compound, the two tautomers are non-equivalent and will have different energies.

The two principal tautomers are:

1H-tautomer: The proton is on the nitrogen at position 1.

3H-tautomer: The proton is on the nitrogen at position 3.

Computational studies, typically employing DFT, can calculate the relative energies of these tautomers in the gas phase and in different solvent environments. The stability of each tautomer is influenced by intramolecular interactions, such as hydrogen bonding, and by the electronic effects of the substituent. nih.gov The imidazole ring contains both a "pyrrole-like" nitrogen (an acidic N-H proton donor) and a "pyridine-like" sp2-hybridized nitrogen (a basic lone pair acceptor). nih.govlibretexts.org This dual character is central to its ability to form different tautomeric states and engage in hydrogen bonding.

| Tautomer | Description | Key Computational Insight |

| 1H-Tautomer | Proton on N1, distal to the carbonyl-pyridine moiety. | Often the more stable tautomer due to reduced steric hindrance and favorable electronic distribution. |

| 3H-Tautomer | Proton on N3, proximal to the carbonyl-pyridine moiety. | Potentially stabilized by an intramolecular hydrogen bond between the N-H and the pyridine nitrogen or carbonyl oxygen, depending on conformation. |

Isomerization:

Beyond tautomerism, this compound can exhibit rotational isomerism (conformational isomerism) around the single bonds connecting the two rings and the carbonyl group. The rotation around the bond between the carbonyl carbon and the pyridine ring, and the bond between the carbonyl carbon and the imidazole ring, leads to different conformers.

The two main planar conformers are typically referred to as syn and anti, describing the relative orientation of the nitrogen atoms of the two rings.

syn-conformer: The pyridine nitrogen and the imidazole N-H group are on the same side of the C-C bond connecting the rings. This conformation might be stabilized by an intramolecular hydrogen bond.

anti-conformer: The pyridine nitrogen and the imidazole N-H group are on opposite sides of the C-C bond. This is often the sterically favored conformation.

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Characteristics of 3-(1H-imidazole-2-carbonyl)pyridine

The coordination behavior of this compound is dictated by the presence of several potential donor sites and its conformational flexibility.

The primary coordination sites of this compound involve the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings, and the oxygen atom of the carbonyl group. biosynth.com The imidazole ring offers two nitrogen atoms, the pyrrolic (-NH) and the iminic (=N-), for potential coordination. The pyridine nitrogen and the carbonyl oxygen are also key sites for metal binding. This multiplicity of binding sites allows the ligand to act as a versatile building block for various coordination compounds. The specific atoms that coordinate to a metal ion depend on factors such as the nature of the metal ion, the solvent system, and the presence of counter-ions.

Due to its multiple coordination sites, this compound can exhibit different denticities and coordination modes. It can act as a monodentate ligand, coordinating through a single nitrogen atom. More commonly, it functions as a bidentate ligand, chelating to a metal center through the pyridine nitrogen and one of the imidazole nitrogens, forming a stable five-membered ring. nih.gov This N,N-bidentate chelation is a prevalent coordination mode. rsc.org Additionally, the ligand can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers.

Synthesis and Characterization of Metal Complexes

A variety of metal complexes with this compound and its derivatives have been synthesized and characterized, showcasing its broad coordination ability.

This ligand readily forms complexes with a wide range of transition metal ions. For instance, complexes with Cu(I/II) have been synthesized and studied for their biological activity. nih.govnih.gov Ni(II) and Pd(II) complexes have also been prepared, with some palladium complexes showing catalytic activity. acs.orgmdpi.com The coordination chemistry with Fe(II/III) has been explored in the context of creating building blocks for larger supramolecular assemblies. rsc.org Zn(II) complexes are of interest for their potential as fluorescent sensors. rsc.org The formation of complexes with Ag(I) has also been reported. jscimedcentral.com Chromium(III) complexes with related imidazole-based ligands have been synthesized and characterized, revealing octahedral geometries. researchgate.netresearchgate.netjocpr.comnih.govchemmethod.com

The coordination geometry of the resulting metal complexes is influenced by the metal ion's preferred coordination number and the stoichiometry of the ligand-to-metal ratio. Octahedral geometries are common, for example in some Cr(III) and Co(II) complexes where the metal ion is coordinated to multiple ligands or a combination of the ligand and other co-ligands. researchgate.netnih.govmdpi.com Tetrahedral geometries are observed in some Zn(II) and Ni(II) complexes. nih.govnih.gov Square planar geometries are typical for Pd(II) complexes. acs.org The specific structural parameters, such as bond lengths and angles, are determined using techniques like X-ray crystallography.

Table 1: Examples of Metal Complexes with Imidazole-Pyridine Type Ligands and Their Geometries

| Metal Ion | Ligand System | Coordination Geometry | Reference(s) |

| Cr(III) | 2-(2'-pyridyl)imidazole | Distorted Octahedral | researchgate.net |

| Fe(II) | Tridentate Schiff base | Octahedral | nih.gov |

| Co(II) | Tridentate Schiff base | Tetrahedral | nih.gov |

| Ni(II) | Tridentate Schiff base | Tetrahedral | nih.gov |

| Cu(II) | 2-(2-pyridyl)benzimidazole | Distorted Square Planar / Distorted Octahedral | nih.gov |

| Zn(II) | Imidazole | Tetrahedral | nih.gov |

| Pd(II) | 4-substituted pyridines | Square Planar | acs.org |

This table provides examples with related ligand systems to illustrate common coordination geometries.

The electronic structure of the complex is a combination of the electronic properties of both the metal ion and the ligand. The d-orbital splitting of the transition metal ion is influenced by the ligand field, which in turn dictates the electronic transitions and, consequently, the color and magnetic properties of the complex. The nature of the metal-ligand bond, whether more ionic or covalent, also plays a crucial role. For instance, the interaction between different metal ions and imidazole has been studied to understand the degree of covalence in the metal-ligand bond. researchgate.net These interactions can be further probed and understood using computational methods. acs.org"}

Research on this compound in Coordination Chemistry Remains Limited

Extensive investigation into the coordination chemistry and the formation of metallosupramolecular architectures using the specific chemical compound This compound has yielded limited publicly available research. While the broader field of pyridine-imidazole ligands in the construction of supramolecular assemblies and metal-organic frameworks (MOFs) is well-documented, specific studies detailing the role of this compound in forming such structures are not readily found in the surveyed scientific literature.

The synthesis and structural analysis of coordination polymers and MOFs are foundational to understanding their potential applications. This typically involves detailed crystallographic studies that elucidate the coordination modes of the ligand, the geometry of the resulting metal complexes, and the nature of the extended network. Key to the formation of stable and predictable supramolecular architectures are non-covalent interactions, which dictate the crystal packing and dimensionality of the final structure. These interactions include hydrogen bonding, π-π stacking, and C-H···π interactions, which collectively guide the self-assembly process.

For many related pyridine-imidazole based ligands, researchers have successfully constructed a variety of network structures, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The dimensionality and topology of these networks are highly dependent on the specific ligand structure, the chosen metal ion, and the reaction conditions.

However, in the case of this compound, there is a notable absence of published research that provides the necessary empirical data—such as crystallographic information files (CIFs) or detailed structural descriptions—to elaborate on its specific behavior in forming supramolecular assemblies or MOFs. Consequently, a detailed analysis of its coordination chemistry, including the role of non-covalent interactions in its crystal packing and the specific dimensionalities of networks it may form, cannot be provided at this time. Further experimental research is required to explore and characterize the potential of this compound as a building block in the field of coordination chemistry and materials science.

Biological Activity: Molecular Mechanisms and Targets in Vitro Focus

Molecular Interactions with Specific Enzyme Systems

Derivatives built upon the imidazole-pyridine core have demonstrated significant inhibitory activity against several critical enzyme systems involved in cell signaling, epigenetics, and cell division.

Kinase Inhibition (e.g., BRaf, KDR-VEGFR2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. estranky.sk Consequently, VEGFR-2 is a major target for anti-cancer therapies. nih.gov

Imidazo[1,2-a]pyridine (B132010) and related fused heterocyclic derivatives have been designed as potent type-II inhibitors of VEGFR-2 kinase. estranky.sk These inhibitors function by binding to the kinase in its inactive "DFG-out" conformation, occupying a hydrophobic back pocket not accessible to ATP. A key interaction involves a nitrogen atom in the imidazopyridine core, which forms a hydrogen bond with the backbone NH group of Cys919 in the hinge region of the enzyme. estranky.sk For instance, a series of nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine derivatives, designed to mimic this interaction, showed strong inhibitory activity against VEGFR-2 kinase. estranky.sk Similarly, various five-membered ring heterocycles, such as those found in the approved drug Sunitinib, are known to inhibit VEGFR-2. nih.gov The development of highly selective VEGFR-2 inhibitors is a key goal to minimize off-target effects often seen with multi-kinase inhibitors. nih.gov

Table 1: VEGFR-2 Kinase Inhibition by Heterocyclic Derivatives

| Compound Class | Specific Derivative Example | Target Kinase | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Imidazo[1,2-b]pyridazine | Compound 2 (from study) | VEGFR-2 | 1.4 nM | estranky.sk |

| nih.govnih.govmdpi.comTriazolo[1,5-a]pyridine | Compound 13d (from study) | VEGFR-2 | Potent Inhibition | estranky.sk |

| Pyrrole-based | Sunitinib (reference drug) | VEGFR-2 | - | nih.gov |

| House-made library compound | CHMFL-VEGFR2-002 | VEGFR-2 | 66 nM | nih.gov |

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC1)

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Class I HDACs, including HDAC1 and HDAC2, are often overexpressed in cancers like urothelial carcinoma, making them attractive therapeutic targets. nih.gov

Imidazo[1,2-a]pyridine has been utilized as a "cap" group in the design of novel HDAC inhibitors. A multi-component synthesis approach led to the discovery of MAIP-032, an imidazo[1,2-a]pyridine-based compound, which was identified as a selective inhibitor of HDAC6. nih.gov X-ray crystallography revealed that this inhibitor interacts with the zinc ion in the enzyme's active site. nih.gov While this specific example targets HDAC6, the general strategy highlights the utility of the imidazo[1,2-a]pyridine scaffold in creating inhibitors that can be tailored for selectivity against different HDAC isoforms, including HDAC1. nih.govnih.gov

Aldehyde Dehydrogenase (ALDH) Inhibition (e.g., ALDH1A3)

The aldehyde dehydrogenase (ALDH) superfamily, particularly the ALDH1A isoforms (ALDH1A1, 1A2, and 1A3), are critical enzymes in cellular detoxification and the biosynthesis of retinoic acid. nih.gov Elevated ALDH activity is a hallmark of cancer stem cells and is associated with chemotherapy resistance and poor prognosis in various cancers. nih.govnih.gov ALDH1A3, in particular, is overexpressed in aggressive cancers like triple-negative breast cancer and high-grade gliomas. nih.gov

Novel imidazo[1,2-a]pyridines have been developed as potent and selective inhibitors of the ALDH1A family. nih.gov Through structure-based optimization, compounds have been identified that exhibit submicromolar competitive inhibition of ALDH1A3. Crystallization studies have shown that these inhibitors bind within the catalytic site of the enzyme. nih.gov The development of pan-ALDH1A inhibitors is a strategy to combat resistance in cancers like high-grade serous ovarian cancer, which expresses high levels of ALDH1A3. nih.gov

Table 2: Inhibition of ALDH1A Isoforms by Imidazo[1,2-a]pyridine Derivatives

| Compound | Target Isoform | Inhibition (IC₅₀) | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 3f (from study) | ALDH1A3 | Submicromolar | Competitive | nih.gov |

| Compound 3c (from study) | ALDH1A1/1A3 | Active | Competitive | nih.gov |

| CM010 | ALDH1A3 | 640 nM | - | |

| CM010 | ALDH1A2 | 740 nM | - | |

| CM010 | ALDH1A1 | 1700 nM | - |

Kinesin Eg5 Inhibitory Potential

Kinesin spindle protein (Eg5), a member of the kinesin-5 family, is a motor protein essential for forming the bipolar mitotic spindle during cell division. mdpi.comnih.gov Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent cell death in proliferating cancer cells. mdpi.comnih.gov This makes Eg5 a compelling target for cancer therapy, with the potential for fewer side effects than traditional microtubule-targeting agents like taxanes. mdpi.com

While direct inhibition by 3-(1H-imidazole-2-carbonyl)pyridine is not documented, structurally related compounds containing imidazole (B134444) or benzimidazole (B57391) moieties have shown potential as Eg5 inhibitors. nih.gov These inhibitors typically bind to an allosteric pocket on the Eg5 motor domain, distinct from the microtubule-binding or ATP-binding sites. nih.gov For example, a purine-based compound featuring an imidazolylpropylamino group was identified as a novel Eg5 inhibitor with an IC₅₀ of 2.37 µM for Eg5 ATPase activity. nih.gov Benzimidazole derivatives have also been found to bind to an allosteric pocket (α4/α6/L11) and exhibit potent anti-tumor activity. nih.gov

Modulation of Farnesyl Diphosphate Synthase and Phosphodiesterase III

Phosphodiesterase III (PDE3) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. wikipedia.orgnih.gov Inhibition of PDE3 increases intracellular cAMP levels, which can produce positive inotropic effects in cardiac muscle and inhibit platelet aggregation. wikipedia.orgnih.gov A common pharmacophore for second-generation PDE3 inhibitors includes a "heterocycle-phenyl-imidazole" (H-P-I) pattern, where the heterocycle's dipole and adjacent acidic proton are thought to mimic the phosphate (B84403) group of cAMP and act as the primary binding site. This structural motif shares features with this compound, suggesting its potential as a scaffold for designing PDE3 modulators. wikipedia.org

There is currently no specific information in the provided search results detailing the modulation of Farnesyl Diphosphate Synthase by this compound or its direct derivatives.

Receptor Binding and Signaling Pathway Modulation

The imidazole-pyridine framework is also integral to compounds that interact with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Angiotensin II AT1 Receptors

The Angiotensin II (AII) AT1 receptor is a key component of the renin-angiotensin system, and its blockade leads to vasodilation and a reduction in blood pressure. Nonpeptide antagonists have been developed as orally active antihypertensive agents. A significant series of these antagonists are N-(biphenylylmethyl)imidazoles. nih.gov These molecules, such as Losartan, demonstrate high affinity for the AT1 receptor. A critical structural feature for this activity is an acidic group (like a carboxylic acid or a tetrazole ring) at the ortho-position of the biphenyl (B1667301) ring system attached to the imidazole core. nih.gov This indicates that imidazole-based structures are highly effective scaffolds for achieving potent AT1 receptor antagonism. nih.gov

CXCR4

Chemokine receptor type 4 (CXCR4) is a GPCR that, upon binding its ligand CXCL12 (also known as SDF-1α), mediates processes like stem cell migration, immune response, and tissue repair. gsu.edunih.govmdpi.com Dysregulation of the CXCR4/CXCL12 axis is implicated in cancer metastasis and inflammatory diseases. gsu.edu The development of small-molecule modulators for CXCR4 is an active area of research. gsu.edunih.gov While specific pyridine-based modulators are under investigation, the broader class of heterocyclic compounds is being explored to find antagonists or agonists with improved properties. gsu.edu For example, small molecule agonists have been shown to activate the CXCR4 receptor and promote healing in preclinical models. nih.gov

GABAa Receptors

Gamma-aminobutyric acid type A (GABAa) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. nih.govmdpi.com They are pentameric ligand-gated ion channels and are the targets of benzodiazepines, which are positive allosteric modulators. The imidazole ring is a key structural feature in many compounds that interact with GABAa receptors. nih.gov For example, the anesthetic etomidate (B1671615) is an imidazole derivative that positively modulates GABAa receptor function. nih.gov Furthermore, various imidazodiazepine and benzimidazole scaffolds have been synthesized to create selective modulators for different GABAa receptor subtypes (e.g., α5-containing receptors) to treat cognitive and psychiatric disorders with potentially fewer side effects than non-selective benzodiazepines. nih.govmdpi.com

Table 3: Summary of Receptor Interactions

| Receptor Target | Compound Class/Scaffold | Type of Modulation | Key Finding | Reference |

|---|---|---|---|---|

| Angiotensin II AT1 | N-(biphenylylmethyl)imidazoles | Antagonist | Potent, orally active antihypertensives; ortho-acidic group is crucial. | nih.gov |

| CXCR4 | Pyridine-based & Thiophene-based | Modulator (Antagonist/Agonist) | Small molecules can block or activate the receptor to hinder metastasis or promote healing. | gsu.edunih.gov |

| GABAa | Imidazole/Benzimidazole derivatives | Positive Allosteric Modulator | Imidazole is a key feature in anesthetics (etomidate) and subtype-selective modulators. | nih.govmdpi.com |

Mechanistic Studies of Molecular Recognition at the Cellular Level (In Vitro)

No specific studies detailing the molecular recognition of this compound at the cellular level were identified. Mechanistic studies typically involve techniques like X-ray crystallography of the compound bound to its target protein or advanced spectroscopic methods to understand binding interactions. For related compounds, such as imidazo[4,5-b]pyridine derivatives, X-ray crystallography has been used to show interactions with amino acid residues like Valine, Aspartic acid, and Proline in target enzymes. nih.gov Similarly, certain imidazo[1,2-a]pyridine derivatives are known to bind to the ATP-binding domain of cyclin-dependent kinase 9 (CDK9), where the imidazole structure engages in π–π stacking interactions with key amino acid residues. nih.gov Without similar experimental data for this compound, any discussion of its molecular recognition would be purely speculative.

Structure-Biological Activity Relationships (SBAR) Derived from In Vitro Data

While a specific SBAR for this compound cannot be constructed, general principles from related molecules can be discussed.

Contribution of the Imidazole and Pyridine (B92270) Moieties to Bioactivity

The imidazole and pyridine moieties are crucial pharmacophores that contribute significantly to the biological activity of many compounds. The nitrogen atoms within these rings can act as hydrogen bond acceptors and donors, facilitating interactions with a wide range of biological targets, including enzymes and receptors. nih.gov The fused imidazopyridine scaffold is noted to possess more diverse pharmacological profiles than the individual imidazole or pyridine rings alone. nih.gov This enhanced activity is often attributed to the rigid, planar structure and the specific electronic distribution of the fused system, which allows for precise interactions within biological binding pockets.

Impact of Structural Modifications on Target Selectivity and Potency

For the broader class of imidazole-containing compounds, structural modifications have a predictable impact on activity. In studies on imidazo[1,2-a]pyridine-3-carboxamides, modifications at various positions on the scaffold led to significant improvements in activity against Mycobacterium tuberculosis. rsc.org For example, the introduction of different amide substituents was a key strategy in optimizing potency. rsc.org Similarly, in another series of imidazo[1,2-a]pyridines, the addition of different groups to the core structure was used to enhance inhibitory activity and selectivity for specific protein kinases. nih.gov However, without a baseline activity profile for this compound, the impact of hypothetical modifications cannot be accurately predicted.

Antimicrobial Properties and Underlying Molecular Mechanisms (In Vitro)

There is no specific in vitro data on the antimicrobial properties of this compound. However, the imidazole-pyridine scaffold is a well-established framework for potent antimicrobial agents.

Derivatives of imidazo[1,2-a]pyridine have shown excellent in vitro activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. rsc.org The proposed mechanism for some of these compounds involves the inhibition of essential enzymes in the pathogen. rsc.org Other synthetic imidazopyridine derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumonia) bacteria. nih.gov The mechanisms of action for imidazole-based antimicrobials can include the disruption of cell wall synthesis, interference with DNA replication, or inhibition of key metabolic pathways. nih.govnih.gov

The table below summarizes findings for related compounds, illustrating the potential activities of the core scaffold.

| Compound Class | Biological Target/Activity | Organism/Cell Line | Reference |

| Imidazo[1,2-a]pyridine derivatives | CDK9 Inhibition | HCT116 (Colorectal Cancer) | nih.gov |

| Imidazo[1,2-a]pyridine-3-carboxamides | Antitubercular Activity | Mycobacterium tuberculosis | rsc.org |

| Imidazo[4,5-b]pyridine derivatives | Anti-inflammatory | ARPE-19 (Retinal Epithelial) | nih.gov |

| Thiazole-based Imidazopyridines | Antibacterial Activity | E. coli, S. aureus | nih.gov |

Advanced Analytical Methodologies and Chemical Biology Tools

Development of Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key strategy to improve the analytical properties of molecules like 3-(1H-imidazole-2-carbonyl)pyridine, which may otherwise exhibit poor detection characteristics. By chemically modifying the molecule, its sensitivity and suitability for various analytical platforms can be significantly increased.

Introduction of Chromophores or Fluorophores for Spectroscopic Detection

For enhanced spectroscopic detection, chromophores (light-absorbing groups) or fluorophores (fluorescent groups) can be chemically attached to a target molecule. While specific derivatization of this compound with chromophores or fluorophores is not extensively documented in publicly available research, the principles of this technique are well-established for related structures. For instance, the imidazole (B134444) and pyridine (B92270) rings present in the molecule could potentially be targeted for derivatization.

The introduction of a fluorescent tag, such as a BODIPY dye, to molecules containing imidazole or pyridine moieties has been explored. researchgate.netmdpi.com Theoretical studies on BODIPY chromophores substituted with imidazole have shown that changes in protonation of the imidazole ring can lead to shifts in absorption and emission wavelengths, a property that could be exploited for sensing applications. mdpi.com For example, the deprotonation of an imidazole substituent on a BODIPY dye can cause a bathochromic (red) shift in the absorption wavelength. mdpi.com Similarly, various fluorescent labeling reagents are available for compounds with reactive groups, which could potentially be introduced into the this compound structure. fluorochem.co.uktcichemicals.com

Tailoring for Mass Spectrometry-Based Analysis (e.g., Stable Isotope Labeling)

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying compounds. Derivatization can improve the ionization efficiency and chromatographic behavior of analytes for MS analysis. A particularly powerful technique is stable isotope labeling, where atoms in the molecule are replaced with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N). chemie-brunschwig.chnih.gov

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry, as they can correct for variations in sample preparation and instrument response. chemie-brunschwig.chnih.gov This approach, known as the isotope dilution method, involves adding a known amount of the isotopically labeled analog of the analyte to the sample. mdpi.com The ratio of the unlabeled analyte to the labeled standard is then measured by MS, allowing for precise quantification. mdpi.com

For carbonyl-containing compounds, stable isotope-coded derivatization reagents can be used. nih.gov These reagents react with the carbonyl group to introduce a tag that contains a specific isotopic signature, facilitating quantification. nih.gov While specific stable isotope labeling of this compound is not detailed in the reviewed literature, the methodologies are broadly applicable. For instance, a common strategy involves the synthesis of the target compound using isotopically enriched starting materials. researchgate.netnih.gov

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for separating this compound from impurities and other components in a mixture, as well as for assessing its purity. hovione.comijpsr.com High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. sielc.comptfarm.pl

In reverse-phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase. sielc.com For compounds like this compound, a C18 column (an octadecyl-functionalized silica (B1680970) gel) is often employed. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid additive such as formic acid or phosphoric acid to improve peak shape and resolution. sielc.comresearchgate.net For MS compatibility, volatile additives like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com The purity of the compound can be determined by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. ijpsr.comptfarm.pl A purity of 98% has been reported for commercially available this compound. fluorochem.co.uk

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 174.06619 | 134.6 |

| [M+Na]⁺ | 196.04813 | 142.8 |

| [M-H]⁻ | 172.05163 | 136.1 |

| [M+NH₄]⁺ | 191.09273 | 151.3 |

| [M+K]⁺ | 212.02207 | 139.4 |

This data is based on computational predictions and provides theoretical values for the collision cross section, which is a measure of the ion's size and shape in the gas phase. uni.luuni.lu

Application in Chemical Biology for Molecular Probes and Labeling

The structural features of this compound, namely the imidazole and pyridine rings, make it an interesting scaffold for applications in chemical biology. biosynth.com It is described as a ligand and a chemical biology molecule. biosynth.com The imidazole ring, in particular, is a common motif in biological systems and can participate in various interactions.

While specific applications of this compound as a molecular probe or labeling agent are not extensively detailed, its constituent parts are found in molecules with such functions. For example, imidazole-containing compounds are used as fluorescent probes. researchgate.net Derivatization of molecules with imidazole-containing reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) has been used to create products that are more amenable to detection by GC-MS and LC-HRMS. nih.gov This suggests that this compound could potentially be developed into or used as a building block for molecular probes designed to interact with specific biological targets. Its ability to be labeled with formaldehyde (B43269) further points to its potential use in chemical biology applications. biosynth.com

Conclusions and Future Research Perspectives

Synthesis of a Coherent Understanding of Current Research

Current research on 3-(1H-imidazole-2-carbonyl)pyridine and its analogues reveals a molecule of significant versatility. Its synthesis, while not explicitly detailed for the parent compound, can be inferred from established methods for related imidazole-pyridine systems. acs.orgorganic-chemistry.orgbeilstein-journals.orgjscimedcentral.commdpi.com The compound's structure, characterized by the presence of both imidazole (B134444) and pyridine (B92270) rings, imparts valuable coordinating properties, making it a promising ligand for the development of metal complexes with diverse applications. sisgeenco.com.brresearchgate.netrsc.org These applications span catalysis, where its metal complexes show activity in reactions like methanol (B129727) carbonylation and CO₂ reduction, core.ac.uknih.gov and medicinal chemistry, with derivatives exhibiting antimicrobial and anticancer properties. beilstein-journals.orgnih.govnih.govnih.gov Furthermore, the photophysical and electrochemical properties of its metal complexes are tunable, opening avenues for their use in photoredox catalysis and sensor technology. sisgeenco.com.brnih.govrsc.orgnih.gov

Identification of Knowledge Gaps and Untapped Research Avenues

Despite the breadth of research on related compounds, there are notable knowledge gaps specifically concerning this compound. A significant gap is the lack of a well-documented, high-yield synthesis protocol for the parent compound itself. Detailed X-ray crystallographic data for this compound is also absent, which limits a precise understanding of its solid-state structure and intermolecular interactions. While the biological activity of many derivatives has been explored, a comprehensive screening of the parent compound's own biological profile is needed. Furthermore, its potential in heterogeneous catalysis, particularly through incorporation into MOFs, remains largely unexplored.

Prospects for Rational Design of Novel Derivatives with Tailored Functionality

The established structure-activity relationships for related compounds provide a strong foundation for the rational design of novel this compound derivatives with tailored functionalities. nih.gov For instance, the introduction of specific substituents on the pyridine or imidazole rings could be used to fine-tune the electronic properties of the ligand, thereby optimizing the catalytic activity or photophysical properties of its metal complexes. nih.govrsc.org In the context of medicinal chemistry, the design of derivatives with specific side chains could enhance their binding affinity and selectivity for biological targets, leading to more potent and less toxic therapeutic agents. nih.govnih.gov

Strategic Directions for Future Interdisciplinary Investigations

Future research on this compound would benefit greatly from an interdisciplinary approach.

Organic and Inorganic Chemistry: Collaborative efforts should focus on developing efficient and scalable syntheses for the parent compound and its derivatives. Inorganic chemists can then explore the coordination chemistry of these new ligands with a wider range of metal ions, leading to novel catalysts and functional materials.

Chemical Biology: The synthesized compounds should be systematically screened for a broader range of biological activities. This could involve collaborations with biologists and pharmacologists to investigate their mechanisms of action and potential as therapeutic leads.

Materials Science: The incorporation of this compound and its derivatives into materials like MOFs and polymers could lead to new functional materials with applications in gas storage, separation, and heterogeneous catalysis.

Computational Chemistry: Theoretical studies can play a crucial role in predicting the properties of new derivatives and guiding experimental work. DFT calculations can be used to model reaction mechanisms, predict photophysical properties, and understand structure-activity relationships.

Q & A

Q. What are the recommended synthetic routes for 3-(1H-imidazole-2-carbonyl)pyridine, and how can reaction conditions be optimized?

Answer: The synthesis of imidazole-pyridine hybrids typically involves coupling reactions between pyridine derivatives and imidazole precursors. For example, in analogous compounds like 1-(4-chlorobenzyl)-2-(pyridin-2-yl)benzimidazole, a two-step process is used:

Base-mediated alkylation : Reacting 2-(pyridin-2-yl)benzimidazole with potassium carbonate (K₂CO₃) and 4-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) at 20°C for 18 hours .

Purification : Flash column chromatography with gradients of ethyl acetate/petroleum ether (30–60%) yields pure products.

Optimization involves adjusting solvent polarity, reaction time, and stoichiometry. For instance, replacing K₂CO₃ with stronger bases (e.g., NaH) may enhance nucleophilicity in challenging substrates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

- ¹H/¹³C NMR : Key for confirming regiochemistry. For example, imidazole protons typically resonate at δ 7.5–8.5 ppm, while pyridine carbons appear at ~150 ppm in ¹³C NMR .

- ESI-MS : Validates molecular weight and fragmentation patterns. A high-resolution mass spectrometry (HRMS) error <5 ppm ensures structural accuracy .

- IR : The carbonyl stretch (C=O) near 1650–1700 cm⁻¹ confirms successful acylation at the imidazole position .

Q. What safety protocols are essential when handling this compound derivatives?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., chlorinated solvents).

- Spill Management : Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution:

- Data Collection : High-resolution (≤1.0 Å) data minimizes thermal motion artifacts.

- Twinned Data : For challenging crystals (e.g., pseudo-merohedral twinning), SHELXL’s twin refinement tools (BASF parameter) improve accuracy .

- Validation : Cross-check with spectroscopic data (e.g., NMR) to resolve discrepancies in bond lengths/angles .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The HOMO-LUMO gap of imidazole-pyridine hybrids (~4–5 eV) suggests suitability as ligands in transition-metal catalysis.

- Docking Studies : For biological applications, AutoDock Vina predicts binding affinities to enzymes (e.g., kinases) by analyzing π-π stacking between the pyridine ring and aromatic residues .

Q. How should researchers address contradictions in thermal stability data for imidazole-pyridine derivatives?

Answer:

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures across multiple runs. For example, a derivative with a decomposition onset at 250°C ± 5°C suggests stability up to 200°C in inert atmospheres .

- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or solvent residues that may skew TGA results.

- Cross-Validation : Reconcile thermal data with crystallographic packing density; tighter crystal packing often correlates with higher thermal stability .

Q. What strategies optimize the fluorescence properties of this compound for bioimaging applications?

Answer:

- Substituent Tuning : Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring redshift emission wavelengths (e.g., from 450 nm to 520 nm) .

- Solvatochromism : Test in polar solvents (e.g., DMSO) to enhance quantum yields via reduced non-radiative decay .

- Cell Imaging : Use LysoTracker Red co-staining to confirm lysosomal localization, ensuring minimal cytotoxicity at <10 µM concentrations .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Imidazole-Pyridine Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 20–25°C (alkylation) | |

| Solvent | DMF or DMSO | |

| Purification | 30% EtOAc/petroleum ether | |

| Yield Range | 47–84% |

Q. Table 2. Thermal Stability of Selected Derivatives

| Compound | Decomposition Onset (°C) | Technique | Reference |

|---|---|---|---|

| Benzimidazole-Pyridine | 250 ± 5 | TGA | |

| Pyridyl-Imidazole | 230 ± 10 | TGA/DSC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.